Propamidine

Übersicht

Beschreibung

Propamidin ist eine aromatische Diaminidinverbindung, die für ihre antiseptischen und desinfizierenden Eigenschaften bekannt ist. Es wird üblicherweise in Form von Propamidinisethionat, einem mit Isethionsäure gebildeten Salz, zur Behandlung von Infektionen verwendet, die durch Acanthamoeba, eine Art Amöbe, verursacht werden . Propamidin zeigt bakteriostatische Eigenschaften, d.h. es hemmt das Wachstum von Bakterien und ist wirksam gegen eine breite Palette von Organismen, darunter pyrogene Kokken, antibiotikaresistente Staphylokokken und einige gramnegative Bazillen .

Vorbereitungsmethoden

Propamidin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung einer Etherbindung zwischen zwei Benzolringen und die Einführung von Amidingruppen umfassen. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4,4'-Dihydroxybenzophenon mit Propan-1,3-diol unter Bildung des Bis(4-hydroxyphenyl)ethers. Dieser Zwischenprodukt wird dann mit Cyanamid umgesetzt, um die Amidingruppen einzuführen, was zur Bildung von Propamidin führt . Industrielle Produktionsmethoden können ähnliche Schritte umfassen, werden jedoch für die großtechnische Synthese und Reinigung optimiert.

Analyse Chemischer Reaktionen

Substitution Reactions

The amidine groups undergo nucleophilic substitution, enabling hybrid molecule synthesis. In a study replacing amidine with benzimidazole:

| Reactant | Product | Biological Activity Enhancement | Reference |

|---|---|---|---|

| Propamidine + Benzimidazole | Hybrid compound 2 (Fig. 1) | 183x more active against Giardia intestinalis vs. metronidazole |

Mechanistic Insight :

-

Benzimidazole substitution reduces cytotoxicity while retaining DNA minor-groove binding (confirmed via molecular dynamics simulations) .

Coordination with Biological Targets

This compound interacts with microbial DNA through:

-

Minor-groove binding : Stabilized by hydrogen bonding between amidine groups and DNA phosphate backbone.

-

Intercalation : Limited due to rigid pentoxy linker, favoring groove binding .

Thermodynamic Data :

| Parameter | Value (Hybrid 2) | Value (this compound) |

|---|---|---|

| Binding free energy (ΔG) | -9.2 kcal/mol | -8.5 kcal/mol |

| Residence time (MD simulation) | >50 ns | ~40 ns |

Acid-Base Reactions

This compound forms salts with acidic counterions:

| Reaction | Product | Application |

|---|---|---|

| This compound + 2 Isethionic acid | This compound isethionate (C₂₁H₃₂N₄O₁₀S₂) | Topical antimicrobial agent |

Physicochemical Properties :

Degradation and Stability

This compound degrades under harsh conditions:

-

Oxidative degradation : Persulfate ions (S₂O₈²⁻) oxidize Ag(I) to Ag(II) in nanoparticle synthesis .

-

Hydrolysis : Amidines hydrolyze slowly in aqueous solutions (t₁/₂ >6 months at pH 7.4).

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product Features |

|---|---|---|

| Coordination | AgNO₃, microemulsion | Spherical nanoparticles (20–50 nm) |

| Substitution | Benzimidazole derivatives | Enhanced antiparasitic activity |

| Salt formation | Isethionic acid | Improved water solubility |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Propamidine exhibits significant antimicrobial activity, particularly against protozoan infections such as Acanthamoeba keratitis. This condition is often associated with contact lens wear and can lead to severe ocular complications if untreated.

Case Study: Acanthamoeba Keratitis Treatment

A multicenter trial investigated the efficacy of this compound isethionate (0.1%) combined with neomycin-polymyxin B-gramicidin in treating Acanthamoeba keratitis. The study included 83 patients and reported favorable outcomes, indicating that this combination therapy effectively managed the infection while minimizing the need for surgical interventions like penetrating keratoplasty .

| Study Parameter | Outcome |

|---|---|

| Number of Patients | 83 |

| Treatment Regimen | This compound + Neomycin |

| Success Rate | High (detailed metrics not specified) |

| Need for Keratoplasty | Reduced significantly |

Comparative Efficacy Against Acanthamoeba Species

A comparative study assessed the amoebicidal activity of this compound against three species of Acanthamoeba. While it was less effective than pentamidine against A. castellanii, it demonstrated comparable efficacy against A. polyphaga and slightly better results against A. hatchetti at certain concentrations .

Novel Therapeutic Strategies

Recent research has explored the potential of combining this compound with immunoconjugate therapies to enhance treatment outcomes for amoebic keratitis. A study involving golden hamsters demonstrated that combining this compound with polyhexamethylene biguanide led to significant reductions in infection severity and improved inflammatory responses .

| Combination Therapy | Efficacy |

|---|---|

| This compound + PHMB | Enhanced treatment response |

| Inflammatory Markers | Reduced IL-1β and IL-10 expression |

Antibacterial Applications

Beyond its antifungal properties, this compound has been investigated for its antibacterial effects. Recent studies have synthesized silver(II) complexes using this compound as a ligand, which exhibited promising antibacterial activities against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity Comparison

The antibacterial efficacy of silver(II) this compound nanoparticles was compared to traditional agents like silver sulfadiazine. The findings indicated that these nanoparticles could serve as effective alternatives for wound healing applications due to their enhanced activity against resistant strains .

Safety and Tolerability

In clinical trials assessing the safety profile of this compound isethionate, adverse effects were generally mild and included transient stinging or superficial keratopathy. Serious complications were rare, underscoring its tolerability among patients treated for Acanthamoeba keratitis .

Wirkmechanismus

Propamidine exerts its effects by binding to the DNA of microorganisms, thereby inhibiting their replication and transcription processes. This action disrupts the synthesis of essential proteins and nucleic acids, leading to the inhibition of microbial growth . The molecular targets of this compound include bacterial DNA and enzymes involved in DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Propamidin ähnelt anderen aromatischen Diaminidinen wie Pentamidin und Diminazen. Es ist einzigartig in seiner spezifischen Struktur und dem Vorhandensein einer Etherbindung zwischen den Benzolringen. Diese strukturelle Eigenschaft trägt zu seinen besonderen antimikrobiellen Eigenschaften und seiner Wirksamkeit gegen eine breitere Palette von Mikroorganismen bei . Zu ähnlichen Verbindungen gehören:

Pentamidin: Wird hauptsächlich als Antiprotozoenmittel eingesetzt.

Diminazen: Wird in der Veterinärmedizin zur Behandlung von Protozoeninfektionen eingesetzt.

Biologische Aktivität

Propamidine, also known as this compound isethionate or Brolene, is an antimicrobial agent primarily used for treating infections caused by Acanthamoeba, a protozoan responsible for keratitis, particularly in contact lens wearers. This article explores the biological activity of this compound, focusing on its efficacy against Acanthamoeba, its mechanisms of action, and relevant clinical studies.

- Molecular Formula : C21H30Br2N4O10S2

- CAS Registry Number : 614-87-9

- Synonyms : this compound isethionate, Brolene

This compound exerts its antimicrobial effects primarily through the following mechanisms:

- Inhibition of Nucleic Acid Synthesis : It interferes with the synthesis of nucleic acids in protozoa, leading to cell death.

- Membrane Disruption : this compound can disrupt the cell membrane integrity of Acanthamoeba, contributing to its amoebicidal activity.

Efficacy Against Acanthamoeba

Several studies have evaluated the efficacy of this compound against various species of Acanthamoeba. The following table summarizes key findings from comparative studies:

Clinical Studies

-

Study on Acanthamoeba Keratitis Treatment :

- Objective : Evaluate the combined treatment efficacy of polyhexamethyl biguanide (PHMB) and this compound in patients with Acanthamoeba keratitis.

- Design : Retrospective review of 111 cases treated with PHMB 0.02% and this compound 0.1%.

- Results :

- Comparison with Chlorhexidine :

- Combined Therapy with Neomycin :

Safety Profile

This compound has demonstrated a favorable safety profile in clinical settings:

Eigenschaften

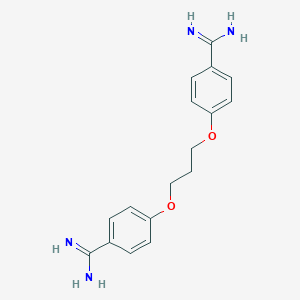

IUPAC Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXJFJYEJZMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6275-69-0 (di-hydrochloride) | |

| Record name | Propamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048674 | |

| Record name | Propamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-32-5 | |

| Record name | Propamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.